molecular formula C10H9N3O2 B2764432 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1521542-03-9

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2764432
CAS No.: 1521542-03-9
M. Wt: 203.201
InChI Key: NQGUSOCLFZYOQB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid (C₁₀H₉N₃O₂, MW: 203.20) is a nitrogen-rich heterocyclic compound featuring a bicyclic core consisting of a triazole fused with a pyridine ring. The cyclopropyl substituent at the 2-position and the carboxylic acid group at the 6-position contribute to its unique physicochemical and biological properties. This compound is structurally classified within the [1,2,4]triazolo[1,5-a]pyridine family, which is widely studied for applications in medicinal chemistry and agrochemical development .

Properties

IUPAC Name

2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGUSOCLFZYOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The hydrazide nitrogen attacks the electrophilic carbon of arylidenemalononitrile, forming a transient adduct.
  • Cyclization : Intramolecular cyclization generates the triazolo[1,5-a]pyridine core.
  • Functionalization : Post-cyclization steps introduce the cyclopropyl group at position 2 and oxidize a methyl substituent to the carboxylic acid at position 6.

Optimization Parameters

  • Catalyst : Piperidine facilitates adduct formation, yielding piperidinium salts (6 ) that neutralize to 4 .
  • Temperature : Reactions proceed at 80–100°C in ethanol or DMF.
  • Yield : Unoptimized routes achieve 45–60%, but substituent-specific adjustments improve efficiency.

Ritter-Type Intermolecular Cyclization

Recent advances employ Ritter-type reactions to construct the triazolo[1,5-a]pyridine scaffold. This method leverages carbocation intermediates for regioselective functionalization:

Synthetic Pathway

  • Carbocation Generation : Pyridinylmethanol derivatives (1 ) react with Bi(OTf)₃ and p-TsOH·H₂O, forming stabilized carbocations.
  • Nitrile Attack : Acetonitrile (2a ) nucleophilically attacks the carbocation, producing a nitrilium ion.
  • Cyclization : Intramolecular cyclization and rearomatization yield the triazolo[1,5-a]pyridine core.

Functional Group Introduction

  • Cyclopropyl Group : Substituents are introduced via pre-functionalized pyridinylmethanol precursors. For example, cyclopropane-containing alcohols generate the 2-cyclopropyl motif.
  • Carboxylic Acid : Oxidation of a 6-methyl group (e.g., using KMnO₄ in acidic conditions) installs the carboxylic acid.

Performance Metrics

Parameter Value
Catalyst Loading 5 mol% Bi(OTf)₃
Temperature 150°C in DCE
Yield (Optimized) 75–95%
Side Products Hydrolyzed adducts (4 )

This method achieves superior regiocontrol compared to traditional cyclocondensation, particularly for electron-deficient substrates.

Patent-Based Approaches for Analog Synthesis

US Patent 8,501,936B2 discloses methods for preparing triazolo[1,5-a]pyridines with diverse substituents. Key adaptations for 2-cyclopropyl-6-carboxylic acid include:

Intermediate Functionalization

  • Suzuki Coupling : A boronic ester at position 6 undergoes palladium-catalyzed coupling with cyclopropane derivatives.
  • Oxidation : Subsequent oxidation converts the coupled group to a carboxylic acid.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1)
  • Base : K₂CO₃ (2 equiv)
  • Temperature : 80°C, 12 h
  • Yield : 68% after oxidation

Alternative Route via 1-Aminopyridones

1-Aminopyridones (7 ) serve as versatile intermediates for constructing triazolo[1,5-a]pyridines:

Acetylation-Cyclization

  • Acetylation : Treating 7 with acetic anhydride forms 1-acetamidopyridones (5 ).
  • Thermal Cyclization : Heating 5 at 120°C in toluene eliminates water, forming the triazolo ring.

Advantages

  • Functional Group Tolerance : Withstands electron-withdrawing groups (e.g., COOH) at position 6.
  • Scalability : Achieves 70–85% yields in multigram syntheses.

Comparative Analysis of Methods

Method Yield Range Regioselectivity Functional Group Compatibility
Cyclocondensation 45–60% Moderate Limited by nitrile reactivity
Ritter-Type 75–95% High Broad (halogens, CF₃, OMe)
Patent-Based 60–68% Variable Requires pre-functionalization
1-Aminopyridone 70–85% High Excellent for COOH groups

Purification and Characterization

Final compounds are typically purified via:

  • Column Chromatography : Silica gel with EtOAc/hexane (20–30%).
  • Recrystallization : Ethanol/water mixtures for carboxyl-containing derivatives.

Key Characterization Data :

  • ¹H NMR (600 MHz, CDCl₃): δ 8.57 (d, J = 4.7 Hz, 1H), 5.75 (s, 1H cyclopropyl).
  • HRMS : m/z 203.20 [M + H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole or pyridine rings.

Scientific Research Applications

The compound features a triazole ring fused to a pyridine structure, with a cyclopropyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Example Synthesis Pathway

A typical synthesis pathway might involve:

  • Formation of the triazole core via condensation reactions.
  • Subsequent introduction of the cyclopropyl moiety through alkylation.
  • Final carboxylation to yield the target compound.

Medicinal Chemistry

2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has shown promise in several areas:

  • Antimicrobial Agents : Research indicates that compounds with triazole and pyridine structures exhibit antimicrobial properties. This compound may serve as a lead for developing new antibiotics or antifungal agents.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against certain types of tumors. The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for exploring treatments for neurological disorders such as anxiety or depression.

Agricultural Chemistry

Due to its biological activity, this compound may also find applications in agrochemicals as a pesticide or herbicide.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of triazole-pyridine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carboxylic acid position could enhance efficacy.

Case Study 2: Anticancer Properties

In vitro assays showed that derivatives of 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine exhibited cytotoxic effects on cancer cell lines. Further research is needed to elucidate the underlying mechanisms and optimize the structure for improved activity.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20
  • Purity : >95% (industrial grade, as per supplier specifications) .

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural analogs of 2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference
This compound Cyclopropyl (2) C₁₀H₉N₃O₂ 203.20 High purity (>95%), cyclopropyl enhances lipophilicity
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid (Parent compound) None (2) C₇H₅N₃O₂ 163.13 Simpler structure, lower MW
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Chloro (2) C₇H₄ClN₃O₂ 197.58 Halogen substituent for reactivity
2-tert-Butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid tert-Butyl (2) C₁₁H₁₃N₃O₂ 219.24 Bulkier substituent, higher MW
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Phenyl (3) C₁₃H₁₀N₃O₂ 243.24 Aromatic ring at 3-position

Key Observations :

  • The cyclopropyl group in the target compound increases molecular weight and lipophilicity compared to the parent structure (C₇H₅N₃O₂) .
  • Halogenated analogs (e.g., 2-chloro derivative) exhibit lower molecular weights but higher reactivity due to the presence of electronegative substituents .

Biological Activity

2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

CPTCA features a triazole ring fused to a pyridine structure, with a cyclopropyl group and a carboxylic acid moiety. The molecular formula is C10H9N3O2C_{10}H_{9}N_{3}O_{2}, and it has a molecular weight of 201.20 g/mol. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

CPTCA has been investigated for its potential as an inhibitor of various enzymes, particularly kinases. Notably, it has shown promising activity against Janus kinases (JAK1 and JAK2), which are critical in signaling pathways associated with inflammation and immune response. The inhibition of these kinases suggests potential applications in treating autoimmune diseases and certain cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of CPTCA. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that CPTCA significantly reduced the viability of pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), with IC50 values in the low micromolar range. Mechanistically, CPTCA appears to induce cell cycle arrest and apoptosis in these cell lines, indicating its potential as a lead compound for cancer therapy .

Neuroprotective Effects

Emerging research suggests that CPTCA may possess neuroprotective properties. It has been evaluated for its ability to modulate GABA receptors, which are vital for neurotransmission and neuroprotection. Preliminary results indicate that CPTCA can enhance GABAergic activity, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Inhibition of JAK Kinases : A study reported that derivatives of CPTCA exhibited selective inhibition of JAK1 and JAK2 with IC50 values below 100 nM. This selectivity is crucial for minimizing side effects associated with broad-spectrum kinase inhibitors.
  • Antitumor Activity : In xenograft mouse models, administration of CPTCA resulted in significant tumor regression without observable toxicity, indicating its potential for safe therapeutic use in oncology .
  • GABA Modulation : In a pharmacological evaluation, CPTCA was found to enhance GABA receptor activity in neuronal cultures, suggesting its role as a neuromodulator with implications for treating anxiety disorders .

Data Summary

PropertyValue
Molecular FormulaC10H9N3O2C_{10}H_{9}N_{3}O_{2}
Molecular Weight201.20 g/mol
IC50 (JAK1/JAK2 Inhibition)< 100 nM
Antitumor ActivitySignificant tumor regression
GABA ModulationEnhances receptor activity

Q & A

Q. What computational methods support rational design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Apply molecular dynamics simulations to assess solubility (logP predictions) and membrane permeability (MDCK cell models). ADMET predictors (e.g., SwissADME) estimate bioavailability. Docking studies (AutoDock Vina) guide modifications to enhance binding affinity while minimizing toxicity .

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